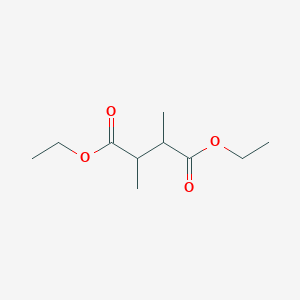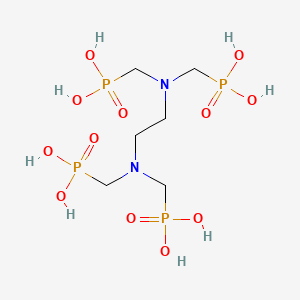
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is a chemical compound used in the development of bioconjugates for biomedical research. It is composed of two functional groups: an EY fluorophore and a CBS-A reactive group, linked by a spacer. This compound is valuable for researchers in fields such as fluorescence imaging, protein labeling, and drug delivery .
Vorbereitungsmethoden
The synthesis of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- involves the reaction of the EY fluorophore with the CBS-A reactive group. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The reaction is carried out at room temperature and monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product .
Analyse Chemischer Reaktionen
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The CBS-A reactive group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and the development of novel compounds for various applications.
Biology: The compound is used for protein labeling and fluorescence imaging, allowing researchers to study protein interactions and cellular processes.
Medicine: Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is used in drug delivery systems to target specific cells or tissues, improving the efficacy and safety of therapeutic agents.
Industry: The compound is used in the development of diagnostic tools and assays for various applications.
Wirkmechanismus
The mechanism of action of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- involves the selective reaction of the CBS-A reactive group with cysteine residues in proteins. This reaction forms a stable covalent bond, allowing the EY fluorophore to be attached to the protein. The molecular targets of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- include proteins with accessible cysteine residues, and the pathways involved include the formation of covalent bonds between the linker and the target protein .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is unique compared to other similar compounds due to its specific combination of the EY fluorophore and CBS-A reactive group. Similar compounds include:
EY-CBS Linker: This compound also contains the EY fluorophore but has a different reactive group, making it suitable for different applications.
CBS-A Linker: This compound contains the CBS-A reactive group but lacks the EY fluorophore, limiting its use in fluorescence imaging.
Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- stands out due to its versatility and effectiveness in various applications, making it a valuable tool for researchers in multiple fields.
Eigenschaften
IUPAC Name |
5-amino-2-[2-(4-amino-2-sulfophenyl)ethynyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h3-8H,15-16H2,(H,17,18,19)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDGAAKIBOPPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)O)C#CC2=C(C=C(C=C2)N)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Quinoxalin-2-yl)benzo[d]oxazole](/img/structure/B7769998.png)







